6-Hydroxy-4-methylpyridin-2(1h)-one

Description

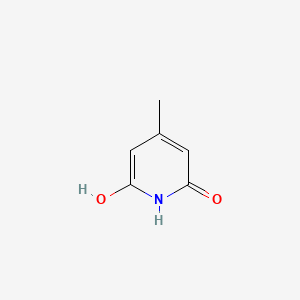

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(8)7-6(9)3-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHVYGVVMBYCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196892 | |

| Record name | 2,6-Dihydroxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-16-8 | |

| Record name | 6-Hydroxy-4-methyl-2-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxy-4-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-4-methyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXY-4-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0NNM04DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Purification of 6-Hydroxy-4-methylpyridin-2(1H)-one by Recrystallization

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxy-4-methylpyridin-2(1H)-one is a pivotal building block in the synthesis of novel therapeutic agents and advanced materials. The purity of this intermediate is paramount, as contaminants can compromise reaction yields, biological activity, and the safety profile of final products. Recrystallization is a robust and scalable purification technique that leverages solubility differences to isolate the target compound in a highly pure crystalline form. This guide provides a comprehensive, scientifically grounded framework for developing and executing an effective recrystallization protocol for this compound, addressing solvent selection, procedural steps, troubleshooting, and characterization of the final product.

The Imperative of Purity in Synthesis

In the realm of drug discovery and development, the integrity of a synthetic pathway is only as strong as its weakest link. For a versatile precursor like this compound, which serves as a cornerstone for various heterocyclic compounds, achieving high purity is not merely a matter of good practice but a critical determinant of success.[1][2][3] Impurities can act as catalysts for unwanted side reactions, inhibit desired transformations, or carry over into the final active pharmaceutical ingredient (API), leading to unforeseen toxicological effects. Recrystallization offers a powerful method to mitigate these risks by selectively isolating the desired compound from a complex mixture.[4][5][6]

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[4] The core concept involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the desired compound while impurities remain dissolved in the surrounding solution (mother liquor).[7][8]

The success of this technique is contingent on the careful selection of a solvent, a process guided by the "like dissolves like" principle, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[9] For this compound, a molecule with both polar (hydroxyl and amide groups) and non-polar (methyl group and pyridine ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often optimal.

Figure 1: A conceptual diagram illustrating the interplay between solvent properties and compound characteristics in recrystallization.

Strategic Solvent Selection

The choice of solvent is the most critical variable in the recrystallization of this compound. An ideal solvent should exhibit a steep solubility curve for the compound, meaning it is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[10]

Table 1: Potential Solvents for Recrystallization

| Solvent | Boiling Point (°C) | Polarity | Rationale |

| Water | 100 | High | The presence of hydrogen bond donors and acceptors in the target molecule suggests good solubility in hot water.[11] |

| Ethanol | 78 | Medium-High | A versatile solvent for many organic compounds with moderate polarity. |

| Methanol | 65 | High | Similar to ethanol but with a lower boiling point, which can be advantageous for drying.[9] |

| Isopropanol | 82 | Medium | Offers a different polarity profile that might be beneficial for specific impurity profiles. |

| Ethyl Acetate | 77 | Medium-Low | Can be effective in a mixed solvent system with a more polar solvent.[12] |

| Acetone | 56 | Medium | A strong solvent, but its low boiling point may limit the temperature differential for solubility.[9] |

Experimental Protocol for Solvent Screening:

-

Place a small, known amount of the crude solid (e.g., 50 mg) in a series of test tubes.

-

To each tube, add a different solvent dropwise at room temperature, observing solubility.

-

For solvents that do not dissolve the solid at room temperature, gently heat the mixture while adding more solvent until the solid dissolves. Note the volume of solvent required.

-

Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

-

Observe the quantity and quality of the crystals formed. The best solvent will yield a significant amount of pure-looking crystals.

A Step-by-Step Guide to Recrystallization

This protocol outlines a robust procedure for the purification of this compound.

Materials:

-

Crude this compound

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks

-

Hotplate with magnetic stirring

-

Buchner funnel and vacuum flask

-

Filter paper

-

Activated carbon (optional, for colored impurities)

Figure 2: The experimental workflow for the recrystallization of this compound.

Procedure:

-

Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Heat the selected solvent in a separate flask. Add the hot solvent portion-wise to the crude solid with stirring and heating until the solid just dissolves.[4]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.

-

Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield.[13]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Common Issues

Oiling Out: This phenomenon, where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[14][15][16][17] To remedy this, reheat the solution, add more solvent, and allow for slower cooling.[13][15][16]

Poor Crystal Yield: This is often due to using an excessive amount of solvent.[16] The solvent can be partially evaporated to concentrate the solution before attempting crystallization again.

No Crystal Formation: If crystals do not form, it may be due to supersaturation. Scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound can induce nucleation.[16]

Purity Assessment of the Final Product

The purity of the recrystallized this compound should be verified using appropriate analytical techniques.

Table 2: Analytical Techniques for Purity Confirmation

| Technique | Purpose | Expected Result for Pure Compound |

| Melting Point | Assess purity | A sharp melting point range close to the literature value (approximately 195-198 °C).[11] |

| NMR Spectroscopy | Confirm structure and identify impurities | Spectra should be consistent with the known structure and free of impurity signals.[3][18] |

| IR Spectroscopy | Identify functional groups | The spectrum should show characteristic peaks for O-H, N-H, and C=O bonds.[3][18] |

| HPLC/TLC | Detect and quantify impurities | A single spot or peak indicates high purity.[6][19] |

Conclusion

The purification of this compound by recrystallization is a cornerstone technique for ensuring the quality and reliability of subsequent synthetic transformations and biological evaluations. A methodical approach to solvent selection, combined with a meticulous execution of the recrystallization protocol, will consistently yield a product of high purity. This guide provides the fundamental knowledge and practical steps necessary for researchers and drug development professionals to master this essential purification process.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 6. physics.emu.edu.tr [physics.emu.edu.tr]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. web.uvic.ca [web.uvic.ca]

- 9. quora.com [quora.com]

- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 11. 4664-16-8 CAS MSDS (6-hydroxy-4-methyl-2-pyridone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. benchchem.com [benchchem.com]

- 14. mt.com [mt.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 17. reddit.com [reddit.com]

- 18. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectral analysis of 6-Hydroxy-4-methylpyridin-2(1h)-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Hydroxy-4-methylpyridin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key heterocyclic building block in medicinal chemistry. We delve into the interpretation of chemical shifts, coupling patterns, and peak assignments, grounded in the fundamental principles of NMR and the unique tautomeric nature of the molecule. This document is intended for researchers, scientists, and drug development professionals who rely on robust structural characterization to advance their scientific endeavors.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridinone derivative. Compounds within this class are notable as intermediates in the synthesis of pharmacologically active molecules, including potential anti-HIV agents.[2] Accurate and unambiguous structural elucidation is paramount for ensuring the identity and purity of such intermediates. NMR spectroscopy stands as the gold standard for this purpose, offering a detailed map of the proton and carbon framework of a molecule.[3]

A critical aspect of the pyridinone core is its capacity for tautomerism, an equilibrium between structural isomers. This phenomenon directly influences the observed NMR spectrum, making a thorough understanding of the molecule's behavior in solution essential for correct spectral interpretation.[4][5]

Tautomeric Landscape in Solution

This compound can theoretically exist in multiple tautomeric forms. The equilibrium between these forms is often highly dependent on the solvent environment.[6][7] However, for many pyridinone systems, the 2-pyridone form is the predominant species in solution.[5] The analysis that follows is based on this most stable tautomer.

Caption: Tautomeric equilibrium of the title compound.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The key parameters are chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons giving rise to a signal; and multiplicity (splitting pattern), which provides information about neighboring protons.[3]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound shows four distinct signals, consistent with the proposed predominant structure. The data presented here is referenced from literature values obtained in a deuterated chloroform (CDCl₃) solvent.[2][8]

-

Methyl Protons (CH₃): A sharp singlet is observed at approximately δ 2.07 ppm . Its integration corresponds to three protons. The singlet multiplicity arises because there are no adjacent protons to cause splitting. Its upfield position is characteristic of methyl protons attached to an sp²-hybridized carbon of the pyridinone ring.

-

Ring Protons (H-3 & H-5): Two singlets are observed in the olefinic region at δ 5.59 ppm and δ 5.34 ppm . Each integrates to one proton. These signals are assigned to the H-3 and H-5 protons, respectively. Their appearance as singlets indicates a lack of significant coupling to each other, which is common for protons separated by four bonds in such a ring system. The chemical shift values are indicative of protons on a conjugated, electron-rich ring system.

-

Labile Protons (OH & NH): Two broad singlets appear far downfield at δ 10.40 ppm and δ 10.99 ppm . These are assigned to the hydroxyl (OH) and amide (NH) protons, respectively.[2][8] Their downfield chemical shifts are a result of deshielding due to the electronegativity of the attached oxygen and nitrogen atoms, as well as potential involvement in hydrogen bonding. These signals typically appear broad and their positions can be highly sensitive to solvent, concentration, and temperature. Their identity can be confirmed experimentally by adding a drop of deuterium oxide (D₂O) to the NMR tube; the OH and NH protons will exchange with deuterium, causing their signals to disappear from the spectrum.

Summary of ¹H NMR Data

| Assignment | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |

| CH₃ | 2.07 ppm | Singlet (s) | 3H |

| H-5 | 5.34 ppm | Singlet (s) | 1H |

| H-3 | 5.59 ppm | Singlet (s) | 1H |

| OH | 10.40 ppm | Singlet (s, broad) | 1H |

| NH | 10.99 ppm | Singlet (s, broad) | 1H |

| Data sourced from Reyes, H., Aguirre, G., & Chávez, D. (2013).[2][8] |

¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in a molecule. The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of the atoms attached to it.[1]

Interpretation of the ¹³C NMR Spectrum

The molecule possesses six carbon atoms in unique chemical environments, and thus, six distinct signals are expected and observed in its ¹³C NMR spectrum.

-

Methyl Carbon (CH₃): The most upfield signal at δ 18.5 ppm is assigned to the methyl carbon. Its high shielding (upfield shift) is characteristic of an sp³-hybridized carbon.[8]

-

Ring Carbons (C-3, C-5): The signals at δ 95.7 ppm and δ 98.2 ppm are assigned to C-5 and C-3, respectively. These sp²-hybridized carbons are significantly more deshielded than the methyl carbon.

-

Ring Carbons (C-4, C-6): The signals at δ 164.8 ppm and δ 145.9 ppm are attributed to the C-4 and C-6 carbons. Their downfield shifts are due to the direct attachment of electronegative oxygen atoms, which withdraw electron density and deshield the carbon nuclei.

-

Carbonyl Carbon (C-2): The most downfield signal at δ 167.6 ppm is assigned to the C-2 carbonyl carbon. Carbonyl carbons are characteristically found at the low-field end of the spectrum (>160 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.[2][8]

Summary of ¹³C NMR Data

| Assignment | Chemical Shift (δ) in CDCl₃ |

| CH₃ | 18.5 ppm |

| C-5 | 95.7 ppm |

| C-3 | 98.2 ppm |

| C-6 | 145.9 ppm |

| C-4 | 164.8 ppm |

| C-2 (C=O) | 167.6 ppm |

| Data sourced from Reyes, H., Aguirre, G., & Chávez, D. (2013).[2][8] |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data requires careful sample preparation and parameter optimization. The following protocol outlines a standard procedure for the analysis of organic compounds like this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to minimize overlapping signals between the solvent and the analyte.[9]

-

Vortex the vial until the sample is completely dissolved.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.[10]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters for ¹H NMR (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the ¹H NMR spectrum.

-

Subsequently, load the appropriate parameters for a proton-decoupled ¹³C NMR experiment and acquire the spectrum. This typically requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

-

Data Processing:

-

Apply Fourier transformation to convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

Calibrate the chemical shift axis by referencing the residual solvent peak to its known value (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃).[11]

-

For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

-

Caption: A generalized workflow for NMR spectral acquisition.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a definitive structural characterization of this compound. The number of signals, their chemical shifts, multiplicities, and integrations in the respective spectra are all in excellent agreement with the predominant pyridinone tautomer. This guide demonstrates the logical workflow—from understanding molecular properties like tautomerism to detailed spectral interpretation and experimental execution—that underpins the use of NMR as a cornerstone of chemical analysis in research and development.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. chemtube3d.com [chemtube3d.com]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. d-nb.info [d-nb.info]

- 7. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

IR and mass spectrometry data for 6-Hydroxy-4-methylpyridin-2(1h)-one

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Hydroxy-4-methylpyridin-2(1H)-one

Authored by: A Senior Application Scientist

Introduction

This compound (C₆H₇NO₂) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its pyridinone core serves as a versatile scaffold in the synthesis of various therapeutic agents, including potential inhibitors of HIV-1 reverse transcriptase.[1][2] A precise understanding of its molecular structure is paramount for its application, and this is achieved through rigorous spectroscopic analysis. This guide provides an in-depth examination of the infrared (IR) and mass spectrometry (MS) data for this compound, offering field-proven insights into data interpretation, experimental design, and the causal logic behind analytical choices. The structural integrity of this molecule is confirmed through a self-validating system where IR and MS data provide complementary and corroborative evidence.

The spectroscopic identity of this compound is intrinsically linked to its tautomeric nature. The molecule exists in equilibrium between its keto (-one) and enol (-ol) forms. This phenomenon profoundly influences its vibrational modes and fragmentation patterns, making a detailed analysis essential for unambiguous characterization.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.[3] For a molecule like this compound, IR spectroscopy is instrumental in identifying the characteristic carbonyl (C=O), hydroxyl (O-H), amine (N-H), and carbon-hydrogen (C-H) bonds, and provides critical insights into the prevalent tautomeric form.[3]

Causality of Spectral Features: The Role of Tautomerism and Hydrogen Bonding

The structure of this compound allows for keto-enol tautomerism. The equilibrium between these forms dictates the observed IR spectrum. The pyridin-2(1H)-one form, featuring a carbonyl group, is generally the more stable and predominant tautomer. Furthermore, the presence of both N-H and O-H groups leads to significant intermolecular hydrogen bonding in the solid state, which broadens the stretching frequency bands of these groups.[1]

Quantitative IR Data and Peak Assignments

The following table summarizes the key experimental IR absorption bands for solid-phase this compound and their corresponding assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3296 | Broad | O-H and N-H Stretching: The broadness is indicative of strong intermolecular hydrogen bonding.[1][2] |

| 3094 | Medium | Aromatic/Vinylic C-H Stretching: Corresponds to the C-H bonds on the pyridinone ring.[1][2] |

| 2891 | Medium | Aliphatic C-H Stretching: Represents the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) group.[1][2] |

| 1640 | Strong | C=O Stretching (Amide I): A strong, characteristic absorption for the cyclic amide (lactam) carbonyl group.[1][2][3] |

| 1600 - 1450 | Strong | C=C Aromatic Stretching: Vibrations originating from the fused ring system.[3] |

Experimental Protocol: KBr Pellet Method for FTIR Analysis

The Potassium Bromide (KBr) pellet method is a traditional and reliable technique for obtaining high-quality IR spectra of solid samples. KBr is used as the matrix because it is transparent in the mid-IR range (4000-400 cm⁻¹).[3]

Step-by-Step Protocol:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die.

-

Pressing: Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded beforehand for automatic subtraction.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides two critical pieces of information for structure elucidation: the molecular weight of the compound from the molecular ion peak and structural clues from the fragmentation pattern.[4][5]

Molecular Ion and Fragmentation Causality

For this compound, with a molecular formula of C₆H₇NO₂, the exact mass is 125.0477 g/mol .[6] In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, knocking off an electron to form a molecular ion (M⁺˙) with an m/z corresponding to the molecular weight.[5][7] The residual energy from this process causes the molecular ion to break apart into smaller, characteristic fragment ions.[7] The stability of these fragments dictates the observed fragmentation pathway and the relative intensities of the peaks in the mass spectrum.[5]

Quantitative MS Data and Fragmentation Analysis

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a key fragment ion.

| m/z Value | Relative Intensity (%) | Ion Assignment |

| 125 | 100 | [M]⁺˙: Molecular Ion.[1][2] |

| 97 | 16 | [M - CO]⁺˙: Fragment from the loss of a neutral carbonyl group (28 Da).[1][2] |

The most significant fragmentation event is the loss of a neutral carbon monoxide (CO) molecule from the pyridinone ring. This is a common fragmentation pathway for cyclic amide structures.

References

- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. PubChemLite - this compound (C6H7NO2) [pubchemlite.lcsb.uni.lu]

- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Introduction: The Significance of 6-Hydroxy-4-methylpyridin-2(1H)-one in Drug Discovery

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 6-Hydroxy-4-methylpyridin-2(1H)-one

This compound, a pyridinone derivative, serves as a critical intermediate in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] These compounds are pivotal in the development of antiretroviral drugs for combating the human immunodeficiency virus (HIV).[1][2] The efficacy and specificity of drug candidates are profoundly influenced by their three-dimensional structure and intermolecular interactions. Therefore, a detailed understanding of the solid-state structure of this precursor is paramount for rational drug design and the development of potent anti-HIV agents.[1][2]

This guide provides a comprehensive analysis of the single-crystal X-ray diffraction study of this compound, delving into the experimental methodology, the resulting crystal structure, and the critical insights derived from its supramolecular architecture. The focus is not only on the results but on the rationale behind the experimental choices, offering a deeper understanding for researchers in crystallography, medicinal chemistry, and drug development.

Part 1: Synthesis and Crystallization—Forging the Foundation

A robust and reproducible method for obtaining high-quality single crystals is the bedrock of any crystallographic analysis.[3] The quality of the crystal directly dictates the resolution and reliability of the final structure.

Experimental Protocol: Synthesis

The synthesis of this compound was achieved through the hydrolysis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[1]

Step-by-Step Protocol:

-

Reactant Preparation: 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is placed in a 500 ml round-bottom flask equipped with a magnetic stirrer.[1]

-

Reaction Medium: 350 ml of 1 N hydrochloric acid is added to the flask.[1]

-

Reaction Conditions: The mixture is stirred at reflux for 72 hours.[1]

-

Product Isolation: As the reaction proceeds, this compound precipitates as a white solid. The solid is then collected. This method yields a high purity product (6.2 g, 99% yield) with a melting point of 273–275 °C.[1]

Scientist's Insight: The choice of acidic hydrolysis is a standard and effective method for converting the ethyl ester starting material to the desired pyridinone. Refluxing for an extended period (72 hours) ensures the complete conversion, maximizing the yield of the final product. The precipitation of the product directly from the reaction mixture simplifies purification, as the desired compound is less soluble in the acidic aqueous medium than the starting material or byproducts.

Experimental Protocol: Crystallization

The generation of diffraction-quality crystals was accomplished by slow evaporation.[1]

Step-by-Step Protocol:

-

Solution Preparation: 100 mg of the synthesized this compound is dissolved in 10 ml of a methanol-diethyl ether mixture (1:1, v/v).[1]

-

Crystallization: The solution is placed in a glass vial and allowed to stand undisturbed at room temperature.[1]

-

Crystal Growth: Over a period of 7 days, the solvent slowly evaporates, leading to the formation of crystals suitable for X-ray diffraction.[1]

-

Harvesting: The formed crystals are isolated by filtration.[1]

Scientist's Insight: The selection of the solvent system is the most critical variable in crystallization. Methanol is a polar solvent capable of dissolving the pyridinone through hydrogen bonding. Diethyl ether is a less polar, more volatile solvent. By creating a binary solvent system, the initial solubility is high, but as the more volatile diethyl ether evaporates, the solution becomes progressively enriched in methanol, slowly reducing the compound's solubility and promoting the gradual, ordered growth of single crystals. This slow evaporation technique is favored for its simplicity and effectiveness in producing high-quality crystals without the need for complex equipment.

Part 2: X-ray Diffraction—Illuminating the Atomic Landscape

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[4] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.[3]

Experimental Workflow: Data Collection and Refinement

The following diagram outlines the key stages of the X-ray diffraction experiment, from data collection to structure solution.

Caption: Workflow for X-ray diffraction analysis.

Scientist's Insight:

-

Choice of Radiation: Molybdenum Kα radiation (λ = 0.71073 Å) is a standard choice for small-molecule crystallography. Its wavelength provides a good balance, offering sufficient resolution to accurately determine atomic positions and thermal parameters for organic molecules.

-

Data Collection Instrument: A Bruker P4 diffractometer, a reliable four-circle goniometer, was used for precise orientation of the crystal and comprehensive data collection.[1]

-

Absorption Correction: An absorption correction using ψ-scans was applied.[1][2] This is a crucial step to account for the absorption of X-rays by the crystal itself, which can otherwise introduce systematic errors into the measured reflection intensities. The correction ensures the data's accuracy.

-

Structure Solution and Refinement: The structure was solved using direct methods, a powerful computational approach for determining initial phases from the diffraction intensities. This was followed by full-matrix least-squares refinement, an iterative process that adjusts atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data, resulting in a highly accurate final structure.[4]

Part 3: The Crystal Structure of this compound

The analysis of the diffraction data provides a detailed three-dimensional model of the molecule and reveals how these molecules are arranged within the crystal lattice.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below.[1][2]

| Parameter | Value |

| Chemical Formula | C₆H₇NO₂ |

| Molecular Weight (Mr) | 125.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.7082 (5) |

| b (Å) | 12.2988 (8) |

| c (Å) | 10.0418 (7) |

| β (°) | 91.303 (7) |

| Volume (ų) | 581.32 (8) |

| Z (Molecules per cell) | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor [I > 2σ(I)] | 0.050 |

Molecular Structure and Supramolecular Assembly

The most insightful aspect of a crystal structure is often not the individual molecule but the network of intermolecular interactions that dictate its packing. In the case of this compound, hydrogen bonding is the dominant force.

The crystal structure reveals two distinct and significant intermolecular hydrogen bonds:

-

An N—H···O bond between the pyridinone nitrogen (N1) of one molecule and the keto oxygen (O1) of a neighboring molecule.[1][2]

-

An O—H···O bond between the hydroxyl group (at position 6) of one molecule and the same keto oxygen (O1) of another molecule.[1][2]

These interactions link the molecules into a cohesive, layered structure.

Caption: Key hydrogen bonds in the crystal lattice.

This network of hydrogen bonds organizes the molecules into a zigzag array along the[1] crystallographic direction, and these arrays then form layers parallel to the ab plane.[1][2]

Scientist's Insight and Implications for Drug Development: The hydrogen bonding pattern is of critical importance for drug development professionals. The pyridinone core demonstrates its ability to act as both a hydrogen bond donor (via the N-H and O-H groups) and a hydrogen bond acceptor (via the C=O group). This dual functionality is a key feature for molecular recognition at the active site of a biological target, such as the reverse transcriptase enzyme.

The observed strong O—H···O interaction (2.609 Å) and N—H···O interaction (2.835 Å) highlight the key pharmacophoric features of this scaffold.[1] When designing more complex derivatives, chemists can leverage this intrinsic hydrogen-bonding capability to achieve tight and specific binding to a target protein. Understanding this solid-state arrangement provides a validated, low-energy conformation that can be used as a reliable starting point for computational modeling and the design of new analogues with enhanced activity.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides an unambiguous determination of its molecular structure and reveals a robust, hydrogen-bonded supramolecular assembly. The detailed experimental protocols and the rationale behind them offer a template for the characterization of similar heterocyclic compounds. For researchers in drug discovery, this structural data is not merely descriptive; it is prescriptive, offering fundamental insights into the key intermolecular interactions that can be exploited to design future generations of potent therapeutics.

References

The Solvent's Influence: A Technical Guide to the Tautomerism of 6-Hydroxy-4-methylpyridin-2(1H)-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 6-Hydroxy-4-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The guide elucidates the theoretical underpinnings of its tautomerism, the profound influence of the solvent environment, and the experimental methodologies for its characterization.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and, crucially, its binding affinity to biological targets. This compound, a substituted pyridinone, is a scaffold found in various biologically active molecules, including potential anti-HIV agents.[1] A thorough understanding of its tautomeric behavior is paramount for predicting its ADME (absorption, distribution, metabolism, and excretion) properties and for optimizing its interactions with target macromolecules.

Theoretical Framework: The Tautomers of this compound

This compound can exist in several tautomeric forms, with the equilibrium primarily involving the pyridin-2(1H)-one (lactam) and 2-hydroxypyridine (lactim) forms. Additionally, the presence of the 6-hydroxy group introduces the possibility of a quinonoid-like tautomer. The principal tautomeric equilibrium is depicted below.

Caption: Principal tautomeric forms of this compound.

The position of this equilibrium is dictated by a delicate balance of several factors, including aromaticity, intramolecular hydrogen bonding, and, most significantly, the surrounding solvent environment. Generally, for 2-hydroxypyridine/2-pyridone systems, the pyridone form is favored in polar solvents, while the hydroxypyridine form is more stable in the gas phase and non-polar solvents.[2][3] This is attributed to the larger dipole moment of the pyridone tautomer, which is better stabilized by polar solvent molecules.

The Role of the Solvent: A Deeper Dive

The solvent's ability to influence the tautomeric equilibrium can be rationalized by considering its specific and non-specific interactions with the solute molecules. Empirical solvent parameters, such as the Kamlet-Taft and Catalan parameters, provide a quantitative framework for understanding these interactions.

-

Kamlet-Taft Parameters : This model dissects solvent effects into three components: hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[4][5][6]

-

Catalan Parameters : This model uses four parameters: solvent acidity (SA), solvent basicity (SB), solvent dipolarity (SdP), and solvent polarizability (SP).[7][8]

For this compound, it is anticipated that:

-

Protic solvents (e.g., water, methanol), with high α and SA values, will strongly solvate the carbonyl and N-H groups of the pyridone form through hydrogen bonding, thus shifting the equilibrium in its favor.

-

Aprotic polar solvents (e.g., DMSO, acetonitrile), characterized by high π* and SdP values, will stabilize the more polar pyridone tautomer through dipole-dipole interactions.

-

Non-polar solvents (e.g., cyclohexane, carbon tetrachloride), with low values for all parameters, will favor the less polar hydroxypyridine form.

Experimental Determination of Tautomeric Equilibrium

The tautomeric ratio of this compound in different solvents can be determined experimentally using spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy

Principle: The different tautomers of this compound possess distinct electronic structures and are expected to exhibit different absorption maxima (λmax) in their UV-Vis spectra. By analyzing the changes in the absorption spectrum in various solvents, the relative populations of the tautomers can be inferred.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a non-polar solvent where one tautomer is expected to predominate (e.g., cyclohexane).

-

Prepare a series of solutions of the compound in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, methanol, water). Ensure the concentration is identical for all samples and falls within the linear range of the spectrophotometer (typically 10-4 to 10-5 M).

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the λmax for each tautomeric form. The pyridone form is generally expected to absorb at a longer wavelength than the hydroxypyridine form.

-

-

Data Analysis:

-

The tautomeric equilibrium constant (KT) can be estimated by comparing the absorbance at the λmax of each tautomer. For a more accurate quantification, the molar extinction coefficients (ε) of the "pure" tautomers are required. These can be approximated from the spectra in solvents where one tautomer is overwhelmingly dominant or by using "locked" derivatives (e.g., N-methyl and O-methyl analogs).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The protons and carbons in the different tautomers of this compound will have distinct chemical environments, leading to separate signals in the 1H and 13C NMR spectra. The ratio of the integrals of the signals corresponding to each tautomer directly reflects their molar ratio.[5]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a known amount of this compound (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., CDCl3, acetone-d6, DMSO-d6, CD3OD, D2O).[6]

-

-

Data Acquisition:

-

Acquire 1H and 13C NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

-

Data Analysis:

-

Identify the characteristic signals for each tautomer. For instance, the chemical shifts of the ring protons and the methyl group will differ between the pyridone and hydroxypyridine forms.

-

Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum.

-

Calculate the molar ratio and the tautomeric equilibrium constant (KT) from the integral ratios.

-

Caption: Experimental workflow for the determination of tautomeric equilibrium.

Expected Results and Discussion

Table 1: Predicted Tautomeric Ratios of this compound in Various Solvents

| Solvent | Predominant Tautomer | Expected KT ([Pyridone]/[Hydroxypyridine]) | Rationale |

| Water (D2O) | Pyridone | >> 1 | High polarity and strong hydrogen bonding capacity stabilize the pyridone form. |

| Methanol (CD3OD) | Pyridone | > 1 | Polar protic solvent that can act as both a hydrogen bond donor and acceptor. |

| DMSO (DMSO-d6) | Pyridone | > 1 | High polarity and hydrogen bond accepting ability favor the pyridone tautomer. |

| Acetonitrile (CD3CN) | Pyridone | > 1 | Polar aprotic solvent that stabilizes the larger dipole moment of the pyridone form. |

| Chloroform (CDCl3) | Pyridone/Hydroxypyridine | ~ 1 | A less polar solvent, a mixture of both tautomers is expected. |

| Cyclohexane | Hydroxypyridine | < 1 | Non-polar solvent, favoring the less polar hydroxypyridine tautomer. |

Conclusion

The tautomeric equilibrium of this compound is a crucial aspect of its chemical identity, with significant implications for its application in drug discovery. This guide has outlined the theoretical principles governing its tautomerism and the profound influence of the solvent environment. The provided experimental protocols for UV-Vis and NMR spectroscopy offer a robust framework for the quantitative determination of the tautomeric ratio. A comprehensive understanding of the solvent-dependent tautomerism of this and related pyridinone scaffolds is essential for the rational design of new therapeutic agents with optimized properties.

References

- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ukisotope.com [ukisotope.com]

- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

The Pyridinone Ring: A Technical Guide to its Chemical Properties and Reactivity for the Modern Researcher

Introduction: The Privileged Pyridinone Scaffold

The pyridinone core, a six-membered heterocyclic scaffold, stands as a cornerstone in contemporary medicinal chemistry and drug discovery.[1][2][3] Its unique electronic architecture and versatile reactivity have cemented its status as a "privileged scaffold," a molecular framework that can provide ligands for more than one type of receptor or enzyme.[3] This guide provides an in-depth exploration of the chemical properties and reactivity of the pyridinone ring, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this remarkable heterocycle in their work.

Pyridinones exist as two primary regioisomers: 2(1H)-pyridinone and 4(1H)-pyridinone, distinguished by the position of the carbonyl group relative to the nitrogen atom.[1][2] This seemingly subtle structural difference imparts distinct chemical personalities to each isomer, influencing their electronic properties, reactivity, and ultimately their utility in drug design. Beyond their synthetic tractability, pyridinone derivatives exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5]

This guide will delve into the fundamental principles governing the behavior of the pyridinone ring, from its tautomeric nature and aromaticity to its participation in a wide array of chemical transformations. By understanding the "why" behind its reactivity, researchers can more effectively design and execute synthetic strategies to create novel molecular entities with desired biological functions.

Structural and Physicochemical Properties: A Tale of Tautomerism and Aromaticity

A defining characteristic of the pyridinone ring is its existence in a tautomeric equilibrium with its corresponding hydroxypyridine form.[6][7] While both tautomers are plausible, the pyridone form is overwhelmingly favored in most solvents and in the solid state.[6][7][8] This preference can be attributed to a combination of factors, including greater resonance stabilization and the ability to form intermolecular hydrogen bonds in the pyridone form.[7][9]

The aromaticity of the pyridinone ring is a subject of considerable interest. While the introduction of a carbonyl group disrupts the seamless π-conjugation of a true pyridine ring, pyridones retain a significant degree of aromatic character.[10] The lone pair of electrons on the nitrogen atom participates in the π-system, contributing to a delocalized electron cloud that imparts aromatic stability.[7] This pseudo-aromatic nature is a key determinant of the ring's reactivity, influencing its susceptibility to both electrophilic and nucleophilic attack.

Spectroscopic Signatures:

The unique electronic structure of the pyridinone ring gives rise to characteristic spectroscopic properties that are invaluable for its identification and characterization.

| Spectroscopic Technique | Key Features of the Pyridinone Ring |

| ¹H NMR | Protons on the pyridinone ring typically appear in the aromatic region, with chemical shifts influenced by the electronic environment. |

| ¹³C NMR | The carbonyl carbon exhibits a characteristic downfield shift. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration is a hallmark of the pyridone tautomer.[8][11] |

| UV-Vis Spectroscopy | Pyridinones display characteristic absorption maxima in the UV region.[8] |

These spectroscopic fingerprints, combined with theoretical calculations, provide a powerful toolkit for probing the structure and electronic properties of pyridinone derivatives.[12][13]

Reactivity of the Pyridinone Ring: A Versatile Chemical Playground

The pyridinone ring's rich and varied reactivity makes it a highly versatile building block in organic synthesis. Its pseudo-aromatic and electron-rich nature, coupled with the presence of multiple reactive sites, allows for a wide range of chemical transformations.

Electrophilic Aromatic Substitution: A Tale of Directing Effects

While less reactive towards electrophiles than benzene, the pyridinone ring can undergo electrophilic aromatic substitution. The outcome of these reactions is heavily influenced by the directing effects of the ring's substituents. The interplay between the electron-donating nitrogen atom and the electron-withdrawing carbonyl group dictates the position of electrophilic attack.

Kinetic studies on the nitration of pyridones have shown that these reactions typically occur on the free base species.[14] For instance, the nitration of 4-pyridone at high acidities proceeds through its conjugate acid.[14] The regioselectivity of electrophilic substitution on the pyridinone ring is a complex interplay of electronic and steric factors.

Diagram: Electrophilic Substitution on a 2-Pyridone Ring

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemtube3d.com [chemtube3d.com]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Aromaticity and tautomerism. Part I. The aromatic resonance energy of 2-pyridone and the related thione, methide, and imine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

solubility of 6-Hydroxy-4-methylpyridin-2(1h)-one in common organic solvents

An In-depth Technical Guide Solubility Profile of 6-Hydroxy-4-methylpyridin-2(1H)-one: A Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. Recognizing the critical role of solubility in drug discovery and formulation, this document moves beyond a simple data sheet. It offers a detailed exploration of the compound's physicochemical properties, the theoretical principles governing its solubility, and a robust, step-by-step experimental protocol for generating reliable thermodynamic solubility data. This guide is designed for researchers, chemists, and formulation scientists, providing the foundational knowledge and practical methodology required to effectively characterize and utilize this important chemical entity.

Introduction: The Significance of this compound

This compound is a pyridinone derivative of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of novel therapeutic agents, including potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1][2] The ultimate bioavailability and efficacy of any active pharmaceutical ingredient (API) derived from this intermediate are intrinsically linked to its solubility.[3][4] Poor solubility can lead to low absorption, unreliable in vitro results, and significant challenges during formulation, potentially terminating the development of a promising drug candidate.[3][5]

Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various pharmaceutically relevant solvents is not merely a preliminary step but a cornerstone of successful drug development.[6] This guide provides the theoretical context and a practical, field-proven methodology to establish a comprehensive solubility profile for this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility behavior of a compound is dictated by its molecular structure and resulting physicochemical properties. For this compound, the following characteristics are paramount.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [7] |

| Molecular Weight | 125.13 g/mol | [7][8] |

| Appearance | Off-white to light brown solid | [7] |

| Melting Point | 195-198 °C | [7] |

| pKa (Predicted) | 4.57 ± 0.58 | [7] |

| Water Solubility | Soluble | [7] |

| XLogP3 (Predicted) | -0.2 | [8] |

Causality Behind the Properties:

-

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amide (N-H) group allows the molecule to act as both a hydrogen bond donor and acceptor. This dual capability suggests a strong affinity for polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Tautomerism: This compound can exist in tautomeric forms, primarily the 6-hydroxy-2-pyridone form and the 2,6-dihydroxy-4-methylpyridine aromatic form. The equilibrium between these forms can be solvent-dependent, which in turn affects the overall solubility.

-

pKa and pH-Dependent Solubility: With a predicted acidic pKa around 4.57, the molecule's ionization state will change significantly across the physiological pH range.[7] In solvents with a pH above the pKa, the molecule will deprotonate to form a more polar (and typically more water-soluble) phenolate/enolate anion. This is a critical consideration for aqueous and buffered solvent systems.

-

Crystal Lattice Energy: The high melting point (195-198 °C) suggests a stable crystalline structure with significant intermolecular forces (likely strong hydrogen bonding) in the solid state.[7] A solvent must provide sufficient energy through solvation to overcome this lattice energy for dissolution to occur.

Guiding Principles: Thermodynamic vs. Kinetic Solubility

In drug development, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[3][9][10]

-

Kinetic Solubility: This is typically a high-throughput measurement where a compound predissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.[3][5][9][11] The result measures the concentration at which the compound begins to precipitate from a supersaturated state. While fast, this method often overestimates the true solubility and can be misleading, as it may reflect the solubility of a metastable or amorphous form rather than the stable crystalline form.[12][13]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium.[10][14] This is the gold-standard measurement for formulation and preformulation studies, as it reflects the true, stable state of the drug in solution and is essential for predicting long-term stability and avoiding precipitation in a final product.[9][13]

For the purposes of drug development, thermodynamic solubility data is required for authoritative decision-making. The protocols described herein are designed to measure thermodynamic solubility.

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most widely accepted and reliable technique for determining equilibrium solubility.[15][16] It ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Materials and Apparatus

-

Solute: this compound, crystalline solid of known purity.

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest (e.g., Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate).

-

Apparatus:

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials (e.g., 4-8 mL) with screw caps and PTFE-lined septa

-

Orbital shaker or rotator placed in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Syringes, volumetric flasks, and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~10-20 mg of the compound.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-250 rpm).

-

Time to Equilibrium: Allow the vials to shake for a sufficient duration to reach equilibrium. This is a critical parameter. A preliminary experiment should be conducted where samples are taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[15][17] For many compounds, 48-72 hours is adequate.

-

Sample Collection and Filtration: After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be recorded precisely.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a calibration curve prepared with known concentrations of the compound.[5][18]

Data Calculation and Presentation

The solubility is calculated from the measured concentration of the diluted sample, taking the dilution factor into account. Data should be reported in standard units such as mg/mL and molarity (mol/L).

Table 2: Template for Reporting Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Isopropanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value |

Visualizing the Process and Influencing Factors

Diagrams are essential for clarifying complex workflows and relationships.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Key Factors Influencing Solubility.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay between its molecular structure, the nature of the solvent, and the experimental conditions. This guide establishes that a reliable assessment of its solubility for drug development purposes must be based on the determination of thermodynamic equilibrium. The provided isothermal shake-flask protocol represents a robust, self-validating system for generating accurate and reproducible data. By adhering to this methodology, researchers and drug development professionals can build a comprehensive solubility profile, enabling informed solvent selection for synthesis, purification, and formulation, thereby mitigating risks and accelerating the path to viable drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. enamine.net [enamine.net]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. 4664-16-8 CAS MSDS (6-hydroxy-4-methyl-2-pyridone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1-Hydroxy-4-Methylpyridin-2(1h)-One | C6H7NO2 | CID 12235969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. ovid.com [ovid.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. who.int [who.int]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. benchchem.com [benchchem.com]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methodological & Application

Application Notes & Protocols: 6-Hydroxy-4-methylpyridin-2(1H)-one as a Privileged Scaffold in Medicinal Chemistry

Introduction: The Versatility of the Hydroxypyridinone Core

The 6-hydroxy-4-methylpyridin-2(1H)-one scaffold, a prominent member of the hydroxypyridinone (HOPO) family, stands as a "privileged" structure in modern drug discovery.[1][2] Its utility stems from a unique combination of features: facile synthesis, predictable tautomeric behavior, and, most critically, a high affinity for hard metal ions.[3][4] This intrinsic metal-chelating ability has established the HOPO family as a cornerstone for developing therapies for metal overload diseases and as potent inhibitors for a range of metalloenzymes.[5][6]

This guide provides an in-depth exploration of this compound as a foundational building block. We will dissect its core physicochemical properties, provide validated protocols for its synthesis and functionalization, and illustrate its application in the rational design of targeted therapeutics, including iron chelators and enzyme inhibitors.

Physicochemical Properties & Structural Rationale

The power of the this compound scaffold lies in its electronic and structural characteristics. The molecule exists in a tautomeric equilibrium between its pyridinone and dihydroxypyridine forms. At physiological pH, the deprotonated form acts as a potent bidentate O,O-chelating ligand, forming highly stable complexes with various metal ions.[6]

Key Physicochemical Data

| Property | Value | Significance in Drug Design |

|---|---|---|

| Molecular Formula | C₆H₇NO₂ | Low molecular weight starting point for library synthesis. |

| Molecular Weight | 125.13 g/mol | Adheres to Lipinski's Rule of Five for oral bioavailability. |

| pKa₁ (Hydroxyl) | ~3.7 | Influences chelation efficiency and solubility at physiological pH. |

| pKa₂ (Hydroxyl) | ~9.7 | Second deprotonation affects binding in more basic environments. |

| Appearance | White to off-white solid | Stable, crystalline solid, easy to handle and store. |

The tautomeric nature is fundamental to its function. The equilibrium allows the molecule to adapt its electronic profile to effectively coordinate with target metal ions.

Caption: Tautomeric equilibrium of the core scaffold.

Synthesis of the Core Building Block

The accessibility of the this compound scaffold is a key advantage for its widespread use. A common and efficient laboratory-scale synthesis involves the hydrolysis of an ester precursor, which can be derived from commercially available starting materials.[7]

Protocol 3.1: Synthesis via Hydrolysis

This protocol details the synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one from ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[7] The rationale for this two-step approach is the reliable formation of the pyridinone ring followed by a clean decarboxylation.

Workflow Overview:

Caption: Workflow for core scaffold synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (10.0 g, 0.05 mol) in 350 mL of 1 N hydrochloric acid.[7]

-

Causality: Using a dilute acid and heat provides the necessary conditions for both the hydrolysis of the ethyl ester and the subsequent thermal decarboxylation of the resulting carboxylic acid.

-

-

Reaction Execution: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 72 hours.[7]

-

Product Isolation: After cooling to room temperature, the product precipitates as a white solid. Collect the solid by vacuum filtration.

-

Self-Validation: The formation of a significant precipitate is a primary indicator of successful reaction completion.

-

-

Purification: Wash the collected solid with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove residual impurities. Dry the solid under vacuum.

-

Characterization: The final product should be a white solid with a melting point of approximately 273–275 °C.[7] Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Focus: Rational Design of Iron Chelators

Iron overload, often resulting from conditions like β-thalassemia which requires frequent blood transfusions, is a serious medical condition that can lead to organ damage.[8][9] The hydroxypyridinone scaffold is central to the design of orally active iron chelators. The landmark drug Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) validates this approach.[8][10][11]

The mechanism involves three bidentate hydroxypyridinone molecules coordinating with one ferric ion (Fe³⁺) to form a stable, neutral 3:1 complex that can be safely excreted in the urine.[8][10][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydroxypyridinone Journey into Metal Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macsenlab.com [macsenlab.com]

- 9. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

- 10. The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. What is the mechanism of Deferiprone? [synapse.patsnap.com]

Application Note: Leveraging 6-Hydroxy-4-methylpyridin-2(1H)-one for the Synthesis of Novel Anti-HIV Compounds

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Enduring Challenge of HIV and the Role of Pyridinone Scaffolds

The Human Immunodeficiency Virus (HIV) remains a formidable global health challenge, necessitating the continuous development of effective antiretroviral therapies (ART).[1][2] While current ART regimens, often combining multiple drugs, have transformed HIV infection from a fatal diagnosis to a manageable chronic condition, the emergence of drug-resistant viral strains demands a robust pipeline of new therapeutic agents.[1][3] Key targets for anti-HIV drugs include the viral enzymes reverse transcriptase (RT) and integrase (IN), which are crucial for the viral replication cycle.[2][4]

Among the diverse chemical scaffolds explored in anti-HIV drug discovery, the pyridinone core has emerged as a privileged structure.[5][6][7] This heterocyclic motif is central to the pharmacophore of two critical classes of antiretrovirals: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Integrase Strand Transfer Inhibitors (INSTIs).[1][8][9] Specifically, 6-hydroxy-4-methylpyridin-2(1H)-one serves as a versatile and crucial starting material or intermediate for the synthesis of these potent antiviral agents, offering a synthetically accessible platform for creating diverse libraries of compounds for screening and optimization.[4]

The Pyridinone Core: A Versatile Pharmacophore in Anti-HIV Drug Design

The therapeutic success of the pyridinone scaffold lies in its ability to be chemically modified to interact with distinct, highly conserved targets within the HIV replication machinery.

Mechanism of Action: Dual-Targeting Potential

1. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Pyridinone-based NNRTIs are allosteric inhibitors. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic active site of the HIV-1 reverse transcriptase enzyme.[10] This binding event induces a conformational change in the enzyme, restricting its flexibility and blocking the chemical step of DNA polymerization, thus halting the conversion of viral RNA into proviral DNA.[3][8][11]

Caption: Mechanism of Pyridinone-based NNRTIs.

2. Integrase Strand Transfer Inhibitors (INSTIs): The HIV integrase enzyme facilitates the insertion of the viral genome into the host cell's DNA, a critical step for establishing a persistent infection.[1] Pyridinone-containing INSTIs, such as Dolutegravir and Bictegravir, function by chelating the divalent magnesium ions (Mg²⁺) within the catalytic core of the integrase enzyme.[9][12] This action effectively blocks the strand transfer step, preventing the covalent linkage of viral DNA to the host genome.[6]

Caption: Mechanism of Pyridinone-based INSTIs.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent anti-HIV activity. The choice of substituents and their positioning on the pyridinone ring dramatically influences binding affinity, antiviral potency, and the resistance profile.[11][13][14]

| Position of Substitution | Moiety/Modification | Target Class | Impact on Activity | Reference |

| Position 3 | Small alkyl groups (e.g., ethyl, isopropyl) | NNRTI | Increased potency against wild-type and mutant HIV-1 strains. | [11] |

| Position 3 | Carboxamide linked to a fluorobenzyl group | INSTI | Essential for chelating Mg²⁺ ions and interacting with the enzyme active site. | [9] |

| Position 4 | Cycloalkoxy or Cycloalkylthio groups | NNRTI | Interacts with a hydrophobic region of the NNIBP; ring size and substitution pattern affect potency. | [11] |

| Position 5 | Ethyl group | NNRTI | Favors a conformational change in Tyr181, enhancing inhibition. | [11] |

| N-1 Position | Hydroxymethyl ether linked to a tricyclic system | INSTI | Crucial for positioning the core within the integrase active site. | [9][15] |

Protocols for Synthesis and Evaluation